molecular formula C20H20ClFN8O B2885631 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone CAS No. 2034359-92-5

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2885631
CAS RN: 2034359-92-5
M. Wt: 442.88
InChI Key: BSOZRJNXZUTQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring .

Scientific Research Applications

Anticancer Agent Development

Compounds with the 1,2,4-triazole moiety have been extensively studied for their anticancer properties. The presence of the 1,2,4-triazole ring in the compound suggests potential efficacy in inhibiting cancer cell growth. Research has shown that certain 1,2,4-triazole derivatives exhibit promising cytotoxic activity against various cancer cell lines, including MCF-7, Hela, and A549 . These findings support the exploration of this compound as a candidate for developing new anticancer drugs.

Antibacterial Applications

The 1,2,4-triazole core is known for its antibacterial activity. Studies have demonstrated significant antibacterial effects of triazole derivatives, making them valuable in the fight against drug-resistant bacterial strains . This compound could be part of a new class of antibacterial agents, helping to address the growing concern of microbial resistance.

Industrial Applications

Triazole derivatives are utilized in various industrial applications, such as dyes, photographic materials, photostabilizers, and corrosion inhibitors for copper alloys . The compound could be investigated for similar uses, contributing to advancements in material science and industrial chemistry.

Antifungal and Antimicrobial Research

Triazole compounds have shown effectiveness against fungal infections and other microbial pathogens. They have been used to synthesize substances with antifungal and antimicrobial activities, which could be beneficial in developing treatments for diseases caused by fungi and mycobacteria .

Antiviral Research

The structural similarity to known antiviral triazole derivatives suggests that this compound might possess antiviral properties. Previous studies have identified triazole compounds that inhibit the replication of viruses like influenza A and herpes simplex virus . Further research could explore its potential as an antiviral agent.

Enzyme Inhibition Studies

Triazole derivatives have been investigated for their ability to bind to and inhibit various enzymes. Molecular docking studies have shown that these compounds can interact with the binding pockets of enzymes such as aromatase, which is a potential target for treating hormone-sensitive cancers . This compound could be valuable in studying enzyme inhibition and designing targeted therapies.

properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN8O/c21-16-7-15(1-2-17(16)22)27-3-5-28(6-4-27)20(31)14-9-29(10-14)18-8-19(25-12-24-18)30-13-23-11-26-30/h1-2,7-8,11-14H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOZRJNXZUTQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone

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